molecular formula C8H8FNO2 B8754438 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE

Cat. No.: B8754438
M. Wt: 169.15 g/mol
InChI Key: OHYTXCKVXJMLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE is an organic compound with the molecular formula C8H8FNO2. It is characterized by the presence of a dioxolane ring fused to a fluoropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE typically involves the reaction of 6-fluoropyridine with a dioxolane derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its reactivity, allowing it to participate in various biochemical pathways. The dioxolane ring provides stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1,3]Dioxolan-2-yl-4-fluoropyridine
  • 2-[1,3]Dioxolan-2-yl-5-fluoropyridine
  • 2-[1,3]Dioxolan-2-yl-3-fluoropyridine

Uniqueness

2-(1,3-DIOXOLAN-2-YL)-6-FLUOROPYRIDINE is unique due to the position of the fluorine atom on the pyridine ring, which significantly influences its chemical properties and reactivity. This positional difference can lead to variations in biological activity and industrial applications compared to its analogs .

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-fluoropyridine

InChI

InChI=1S/C8H8FNO2/c9-7-3-1-2-6(10-7)8-11-4-5-12-8/h1-3,8H,4-5H2

InChI Key

OHYTXCKVXJMLOK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC(=CC=C2)F

Origin of Product

United States

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